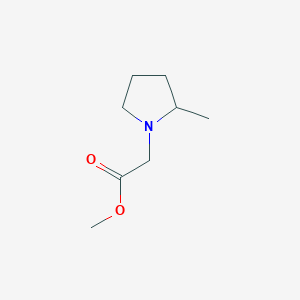

Methyl 2-(2-methylpyrrolidin-1-yl)acetate

Description

Contextualization within Pyrrolidine-Based Scaffolds and Synthetic Heterocycles

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in the architecture of biologically active molecules. mdpi.comnbinno.com Its prevalence stems from a combination of desirable physicochemical properties and its role as a versatile synthetic building block. nbinno.com

Structural and Pharmacokinetic Advantages:

Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered conformation of the pyrrolidine ring allows for a more effective three-dimensional exploration of chemical space. This property is crucial for designing drug candidates that can fit into the complex topologies of biological targets like enzymes and receptors.

Improved Solubility: The presence of the nitrogen atom, which can act as a hydrogen bond acceptor, often enhances the aqueous solubility of molecules containing a pyrrolidine ring, a key factor in improving the pharmacokinetic profile of a drug. mdpi.com

Chirality: The pyrrolidine scaffold can possess multiple stereogenic centers, allowing for the synthesis of a wide array of stereoisomers. This is fundamental to modern drug design, where specific stereoisomers of a compound often exhibit significantly different biological activities.

The pyrrolidine motif is a cornerstone of numerous natural products, particularly alkaloids, and is found in a wide range of FDA-approved pharmaceuticals used to treat conditions spanning from viral infections to neurological disorders. mdpi.comnih.gov The development of synthetic methods to access functionalized pyrrolidine derivatives is, therefore, a highly active area of research. nbinno.comnih.gov Key synthetic strategies have been developed over the years to construct this valuable heterocyclic system.

| Synthetic Approach | Description |

| [3+2] Cycloaddition | A powerful method involving the reaction of an azomethine ylide (a 1,3-dipole) with an alkene or alkyne, leading to highly substituted and stereochemically complex pyrrolidines. osaka-u.ac.jptandfonline.com |

| Reductive Amination | Involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), followed by a reduction step to form the cyclized pyrrolidine ring. mdpi.com |

| Intramolecular Cyclization | Methods that utilize the cyclization of linear precursors, such as amino alcohols or amino ketones, often under acidic or basic conditions to forge the heterocyclic ring. mdpi.comosaka-u.ac.jp |

| Ring Contraction | An emerging strategy where more abundant ring systems, such as pyridines, are chemically transformed into the pyrrolidine skeleton. osaka-u.ac.jp |

Methyl 2-(2-methylpyrrolidin-1-yl)acetate, containing a chiral 2-methylpyrrolidine (B1204830) unit, exemplifies the type of functionalized building block that is highly sought after in synthetic chemistry for constructing more complex molecular targets.

Historical and Conceptual Evolution of Amine-Ester (or Amidate-like) Functional Groups in Chemical Synthesis

The α-amino ester functional group, characterized by an ester moiety attached to a carbon atom that is also bonded to a nitrogen atom, is central to the chemistry of life and synthetic science. These compounds are direct precursors to α-amino acids, the fundamental monomers that constitute proteins. perlego.com The development of methods to synthesize these structures has been a pivotal theme in the history of organic chemistry.

One of the earliest and most significant breakthroughs was the Strecker synthesis , discovered by Adolph Strecker in the 1850s. wikipedia.org This reaction produces an α-amino acid from an aldehyde, ammonia, and cyanide, proceeding through an α-aminonitrile intermediate which is then hydrolyzed. wikipedia.org While the classic Strecker synthesis yields racemic products, modern variations have been developed to achieve asymmetry. wikipedia.org

Throughout the 20th century, a variety of other methods were developed. For instance, early work demonstrated the synthesis of α-amino esters from malonic esters, showcasing the versatility of classical C-C bond-forming reactions in accessing these key structures. acs.org The conceptual understanding of the α-amino ester has also evolved. The juxtaposition of a basic nitrogen atom and an electrophilic ester carbonyl group creates a unique chemical environment. The nitrogen atom's lone pair can influence the reactivity of the ester, while the electron-withdrawing nature of the ester group modulates the basicity of the amine.

This duality makes α-amino esters exceptionally versatile intermediates. nih.gov They can undergo reactions at the nitrogen (e.g., alkylation, acylation), the ester (e.g., hydrolysis, amidation, reduction), and the α-carbon (e.g., enolate formation and subsequent alkylation), providing multiple handles for molecular elaboration. The term "amidate-like" points to the electronic relationship between esters and amides; the presence of the α-nitrogen in an α-amino ester imparts properties that are intermediate between a simple ester and an amide, influencing bond lengths, rotational barriers, and reactivity.

| Historical Milestone | Approximate Year | Significance |

| Strecker Synthesis | 1850 | First established method to synthesize α-amino acids and their precursors from simple starting materials (aldehydes). wikipedia.org |

| Malonic Ester Syntheses | ~1940s | Application of classical enolate chemistry to the synthesis of α-amino acid esters, expanding the synthetic toolkit. acs.org |

| Asymmetric Catalysis | Late 20th Century | Development of chiral catalysts and auxiliaries to control the stereochemistry of α-amino ester synthesis, enabling access to enantiomerically pure compounds. |

| Biocatalysis | 21st Century | Use of enzymes, such as imine reductases, for the highly enantioselective synthesis of N-substituted α-amino esters under mild conditions. nih.gov |

The study of compounds like this compound builds upon this rich historical and conceptual foundation, providing chemists with tools to construct molecules of increasing complexity and function.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 2-(2-methylpyrrolidin-1-yl)acetate |

InChI |

InChI=1S/C8H15NO2/c1-7-4-3-5-9(7)6-8(10)11-2/h7H,3-6H2,1-2H3 |

InChI Key |

JZEFEFXENMQQCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN1CC(=O)OC |

Origin of Product |

United States |

Strategic Approaches to the Chemical Compound S Synthesis

Elucidation of Primary Synthetic Pathways

The fundamental approaches to the synthesis of Methyl 2-(2-methylpyrrolidin-1-yl)acetate hinge on the sequential or convergent formation of the ester functional group and the construction or functionalization of the 2-methylpyrrolidine (B1204830) ring.

Esterification Methodologies for the Formation of this compound

A principal strategy for the synthesis of the target compound involves the esterification of the corresponding carboxylic acid, (2-methylpyrrolidin-1-yl)acetic acid. This transformation can be effectively carried out using several established methods.

One of the most common and straightforward methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the formation of the methyl ester, a large excess of methanol is often employed, or water is removed as it is formed.

Alternatively, the carboxylic acid can be converted to its methyl ester using diazomethane (B1218177) . While highly efficient and proceeding under mild conditions, the toxicity and explosive nature of diazomethane necessitate careful handling and limit its application on a large scale. The reaction proceeds via the protonation of diazomethane by the carboxylic acid, followed by a nucleophilic attack of the resulting carboxylate on the protonated diazomethane.

Another effective method involves the conversion of the carboxylic acid to an activated intermediate, such as an acyl chloride or a mixed anhydride , which is then reacted with methanol. For instance, treatment of (2-methylpyrrolidin-1-yl)acetic acid with thionyl chloride or oxalyl chloride would yield the corresponding acyl chloride, which readily reacts with methanol in the presence of a base to afford the desired methyl ester.

The choice of esterification method often depends on the scale of the reaction, the sensitivity of the starting materials to acidic or basic conditions, and safety considerations.

Amidation/Alkylation Strategies for the Construction of the Pyrrolidine (B122466) Ring System

The formation of the N-C bond between the 2-methylpyrrolidine ring and the acetate (B1210297) moiety is a critical step in the synthesis of this compound. This is typically achieved through the N-alkylation of 2-methylpyrrolidine.

A direct and widely used approach is the nucleophilic substitution reaction between 2-methylpyrrolidine and a methyl 2-haloacetate, such as methyl 2-bromoacetate or methyl 2-chloroacetate. This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate, sodium bicarbonate, or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide often being preferred.

The general reaction is as follows:

2-Methylpyrrolidine + BrCH₂COOCH₃ + Base → this compound + Base·HBr

It is important to control the reaction conditions to minimize potential side reactions, such as the dialkylation of the secondary amine.

Advanced Synthetic Methodologies and Catalytic Transformations

To address challenges such as stereocontrol and to improve reaction efficiency, a range of advanced synthetic methodologies have been explored in the synthesis of pyrrolidine derivatives, which can be adapted for the synthesis of this compound.

Enantioselective and Diastereoselective Synthetic Routes to the Chemical Compound

The presence of a stereocenter at the 2-position of the pyrrolidine ring means that this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest.

One strategy to achieve this is to start with an enantiomerically pure precursor of 2-methylpyrrolidine. For example, (S)-2-methylpyrrolidine can be synthesized from naturally occurring (S)-proline through a multi-step sequence involving reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a leaving group (e.g., a tosylate or iodide), and subsequent reduction. google.com Once the enantiomerically pure 2-methylpyrrolidine is obtained, it can be N-alkylated as described in section 2.1.2 to yield the corresponding enantiomer of the final product.

Biocatalytic approaches have also emerged as powerful tools for the enantioselective synthesis of 2-substituted pyrrolidines. Transaminases, for instance, can be used to asymmetrically synthesize chiral amines from corresponding ketones, which can then be cyclized to form the pyrrolidine ring. nih.govacs.org This approach offers a green and highly enantioselective route to the chiral 2-methylpyrrolidine core.

Organocatalytic and Transition-Metal-Catalyzed Approaches in its Synthesis

While direct organocatalytic or transition-metal-catalyzed methods for the synthesis of this compound are not extensively documented, the principles of these catalytic systems are applicable to the key bond-forming reactions.

Organocatalysis has been widely employed in the asymmetric synthesis of pyrrolidine rings. For instance, proline and its derivatives can catalyze asymmetric Mannich reactions or Michael additions to construct the pyrrolidine skeleton with high enantioselectivity. These methods could potentially be adapted to synthesize a precursor that is then converted to the target molecule.

Transition-metal catalysis offers a range of possibilities for the N-functionalization of 2-methylpyrrolidine. For example, palladium- or copper-catalyzed cross-coupling reactions could be envisioned for the formation of the N-CH₂COOCH₃ bond, although direct alkylation with haloacetates is generally more straightforward. Transition metal catalysts are also instrumental in hydrogenation reactions, which can be crucial in the synthesis of the 2-methylpyrrolidine ring from unsaturated precursors. researchgate.netnih.gov

Chemo- and Regioselective Considerations in Synthetic Design

In the synthesis of this compound, the primary chemo- and regioselectivity issue arises during the N-alkylation of 2-methylpyrrolidine. As a secondary amine, 2-methylpyrrolidine possesses a nucleophilic nitrogen atom and potentially reactive C-H bonds. However, the N-alkylation is generally highly favored over C-alkylation due to the significantly higher nucleophilicity of the nitrogen lone pair.

The chemoselectivity of the alkylating agent is also a consideration. Methyl 2-bromoacetate is a bifunctional molecule with an electrophilic carbon atom attached to the bromine and an ester carbonyl group. Under typical N-alkylation conditions, the nucleophilic attack of the amine occurs exclusively at the carbon bearing the leaving group (bromide), with the ester moiety remaining intact.

When designing a multi-step synthesis, protecting group strategies may be necessary to ensure chemoselectivity. For instance, if other reactive functional groups are present in the molecule, they may need to be protected before carrying out the N-alkylation or esterification steps.

Optimization of Reaction Parameters and Yield Enhancement Strategies

The optimization of reaction parameters is a critical step in the synthesis of this compound to maximize yield and purity. This process typically involves a systematic investigation of various factors that can influence the reaction outcome. A common synthetic route to this compound would likely involve the N-alkylation of 2-methylpyrrolidine with a suitable two-carbon electrophile, such as methyl 2-bromoacetate or methyl 2-chloroacetate.

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly affect the reaction rate and yield by influencing the solubility of reactants and the stabilization of transition states. A range of solvents with varying polarities, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., acetonitrile, dimethylformamide) and polar protic (e.g., ethanol, water), are typically screened.

Base: In N-alkylation reactions, a base is often required to neutralize the acid generated and to deprotonate the amine, thereby increasing its nucleophilicity. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃), organic amines (e.g., triethylamine, diisopropylethylamine), and stronger bases like sodium hydride for less reactive systems.

Temperature: The reaction temperature plays a crucial role in reaction kinetics. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. Therefore, an optimal temperature must be determined to achieve a balance between reaction time and product purity.

Reaction Time: Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the point of maximum product formation and to avoid product degradation or the formation of impurities with prolonged reaction times.

Catalyst: While not always necessary for simple N-alkylations, the use of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) can be beneficial, especially in biphasic reaction systems, to facilitate the transfer of reactants between the aqueous and organic phases.

Yield Enhancement Strategies often involve:

Stoichiometry of Reactants: Varying the molar ratio of 2-methylpyrrolidine to the alkylating agent can influence the yield. An excess of one reactant may be used to drive the reaction to completion.

Purification Method: The choice of purification technique (e.g., distillation, column chromatography, recrystallization) is critical for isolating the target compound in high purity, which in turn affects the final calculated yield.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile | K₂CO₃ | 60 | 12 | 75 |

| 2 | DMF | K₂CO₃ | 60 | 12 | 82 |

| 3 | Toluene | Et₃N | 80 | 24 | 65 |

| 4 | Acetonitrile | NaH | 25 | 6 | 88 |

| 5 | Acetonitrile | K₂CO₃ | 80 | 8 | 85 |

| 6 | DMF | K₂CO₃ | 80 | 8 | 90 |

This data is illustrative and intended to represent a typical optimization process.

Integration of Sustainable Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable processes. Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For the N-alkylation of 2-methylpyrrolidine, the choice of reactants and the minimization of byproducts are crucial for a high atom economy.

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives is a primary goal. Green solvents that could be considered include water, ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). unife.it The feasibility of performing the reaction under solvent-free conditions should also be explored.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis is another approach that can significantly reduce reaction times and energy input. nih.gov

Use of Renewable Feedstocks: While the immediate precursors for this specific synthesis are likely derived from petrochemical sources, a broader sustainable approach would involve exploring routes that originate from bio-based starting materials.

Catalysis: Employing catalytic methods over stoichiometric reagents can reduce waste and improve efficiency. While a simple N-alkylation may not require a complex catalyst, exploring enzyme-catalyzed or metal-catalyzed C-N bond-forming reactions could offer greener alternatives.

Waste Reduction: Implementing strategies to minimize waste generation, such as recycling solvents and catalysts, is a core principle of green chemistry.

The following table outlines some sustainable chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Optimize reaction conditions to minimize byproduct formation. |

| Atom Economy | Select a synthetic route with the highest theoretical atom economy. |

| Less Hazardous Chemical Syntheses | Use less toxic reagents and solvents. |

| Designing Safer Chemicals | The target molecule itself should be evaluated for its environmental and toxicological profile. |

| Safer Solvents and Auxiliaries | Prioritize the use of water, ethanol, or other green solvents. unife.it |

| Design for Energy Efficiency | Explore ambient temperature reactions or microwave-assisted synthesis. nih.gov |

| Use of Renewable Feedstocks | Investigate potential bio-based sources for the pyrrolidine or acetate fragments. |

| Reduce Derivatives | Avoid unnecessary protection and deprotection steps. |

| Catalysis | Utilize catalytic alternatives to stoichiometric reagents where applicable. |

| Design for Degradation | Consider the biodegradability of the final product. |

| Real-time analysis for Pollution Prevention | Use in-situ reaction monitoring to optimize reaction conditions and prevent runaway reactions. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of explosions, fires, and releases. |

By systematically optimizing reaction parameters and integrating the principles of sustainable chemistry, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Investigations into the Chemical Compound S Reactivity and Chemical Transformations

Exploration of Ester Functional Group Reactivity

The ester moiety is a significant site of reactivity in the molecule, primarily undergoing nucleophilic acyl substitution reactions.

Hydrolytic Stability and Transesterification Dynamics

Hydrolytic Stability: The ester group in Methyl 2-(2-methylpyrrolidin-1-yl)acetate is susceptible to hydrolysis, a reaction in which water cleaves the ester bond to yield 2-(2-methylpyrrolidin-1-yl)acetic acid and methanol (B129727). This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

The stability of the ester is influenced by steric factors. The presence of the 2-methyl group on the adjacent pyrrolidine (B122466) ring may offer some steric hindrance, potentially slowing the rate of hydrolysis compared to a non-methylated analogue.

Transesterification Dynamics: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting the compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst. This equilibrium-driven reaction results in the formation of a new ester and methanol. To drive the reaction to completion, the alcohol reactant is often used in large excess.

| Reaction | Reagents | Catalyst | Expected Product |

| Hydrolysis | Water (H₂O) | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 2-(2-methylpyrrolidin-1-yl)acetic acid |

| Transesterification | Alcohol (R'-OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | Alkyl 2-(2-methylpyrrolidin-1-yl)acetate |

Nucleophilic Acyl Substitution and Addition Reactions

Nucleophilic acyl substitution is the characteristic reaction of the ester functional group. It follows a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the methoxide (B1231860) ion, -OCH₃).

Besides hydrolysis and transesterification, other nucleophiles can react with the ester:

Ammonolysis: Reaction with ammonia (B1221849) (NH₃) or primary/secondary amines can convert the ester into the corresponding amide, 2-(2-methylpyrrolidin-1-yl)acetamide.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) are potent nucleophiles that can add to the ester. Typically, this reaction proceeds with the addition of two equivalents of the organometallic reagent, first forming a ketone intermediate which then reacts further to yield a tertiary alcohol after acidic workup.

Examination of Pyrrolidine Nitrogen and Ring System Reactivity

The nitrogen atom within the 2-methylpyrrolidine (B1204830) ring is a tertiary amine, which confers specific reactivity to the molecule.

N-Alkylation and N-Acylation Reactions

As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can readily undergo N-alkylation when treated with alkyl halides (e.g., methyl iodide). This reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive formal charge. N-acylation, a common reaction for primary and secondary amines, is not possible for this compound as the tertiary nitrogen lacks a hydrogen atom to be substituted.

| Reaction | Reagent | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | Quaternary Ammonium Salt |

Oxidative Transformations and Rearrangement Pathways

The pyrrolidine ring can undergo oxidative transformations. The oxidation of tertiary amines can lead to various products depending on the oxidizing agent used. For instance, oxidation of the nitrogen atom can form an N-oxide. nih.gov In related systems, oxidation can also occur at the carbon atom alpha to the nitrogen, which can lead to the formation of iminium ions, potentially followed by ring-opening or other rearrangements. nih.gov Studies on similar compounds like N-methylpyrrolidine have shown that metabolic oxidation can occur, yielding the corresponding N-oxide. nih.gov

The pyrrolidine ring itself, particularly in more complex systems, can be susceptible to rearrangement reactions, such as ring expansion or contraction, often promoted by specific reagents or photochemical conditions. However, these transformations typically require specific functionalities on the ring that are not present in the parent compound.

Reactivity of Alpha-Carbon Protons Adjacent to the Ester Moiety

The two hydrogen atoms on the carbon situated between the pyrrolidine nitrogen and the ester carbonyl group (the α-carbon) exhibit enhanced acidity. This increased acidity is due to the electron-withdrawing inductive effect of the ester group, which helps to stabilize the conjugate base (an enolate) formed upon deprotonation. masterorganicchemistry.com

This acidity allows for the selective removal of an α-proton by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. wikipedia.org This enolate intermediate is a key species in several important carbon-carbon bond-forming reactions. masterorganicchemistry.comwikipedia.org

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-carbon. libretexts.org

Aldol-type Reactions: The enolate can add to the carbonyl group of aldehydes or ketones, forming β-hydroxy esters after a protonation step.

The formation of the enolate removes any stereochemistry at the α-carbon, as the resulting C=C double bond is planar. libretexts.org Subsequent reaction with an electrophile can, therefore, lead to a mixture of stereoisomers if a new chiral center is formed. libretexts.org

| Reaction | Base | Electrophile | Product Type |

| α-Alkylation | LDA | Alkyl Halide (R-X) | α-Alkyl-2-(2-methylpyrrolidin-1-yl)acetate |

| Aldol Addition | LDA | Aldehyde/Ketone (R₂C=O) | β-Hydroxy-α-(2-(2-methylpyrrolidin-1-yl)acetyl) ester |

Derivatization Strategies for Structural Modification and Analogue Generation

The structural modification of "this compound" offers a pathway to generate a diverse range of chemical analogues. These derivatization strategies primarily target the two key functional moieties within the molecule: the methyl ester and the pyrrolidine ring. By selectively transforming these groups, novel compounds with potentially altered physicochemical properties and biological activities can be synthesized. The following sections detail the principal strategies for the derivatization of this compound, drawing upon established chemical transformations for similar structures.

The primary sites for chemical modification on "this compound" are the methyl ester and the pyrrolidine ring. The ester group can undergo hydrolysis, amidation, or reduction, while the tertiary amine of the pyrrolidine ring can be quaternized.

Modification of the Methyl Ester Group

The methyl ester functionality is a versatile handle for introducing structural diversity. Common transformations include hydrolysis, amidation, and reduction.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-methylpyrrolidin-1-yl)acetic acid. This transformation introduces a carboxylic acid group, which can serve as a handle for further modifications, such as amide bond formation. For a related compound, methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, hydrolysis yields methyl 2-phenyl-2-(pyrrolidin-1-yl)acetic acid and methanol smolecule.com.

Amidation: Direct reaction of the methyl ester with a primary or secondary amine can form the corresponding amide. This reaction is often facilitated by heat or catalysis and allows for the introduction of a wide variety of substituents, depending on the amine used.

Reduction: The methyl ester can be reduced to a primary alcohol, yielding 2-(2-methylpyrrolidin-1-yl)ethanol. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). In a similar transformation, the related compound methyl 2-(1-methylpyrrolidin-2-yl)acetate is reduced to 1-methyl-2-(2-hydroxyethyl)pyrrolidine using NaBH₄ in an alcohol solvent google.com.

| Starting Material | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | Hydrolysis | Acid or base | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetic acid | smolecule.com |

| Methyl 2-(1-methylpyrrolidin-2-yl)acetate | Reduction | NaBH₄, alcohol solvent | 1-Methyl-2-(2-hydroxyethyl)pyrrolidine | google.com |

Modification of the Pyrrolidine Ring

The pyrrolidine ring offers additional opportunities for derivatization, primarily involving the tertiary amine or the carbon backbone.

N-Quaternization: As a tertiary amine, the nitrogen atom of the pyrrolidine ring can react with alkyl halides to form quaternary ammonium salts. This modification would introduce a permanent positive charge, significantly altering the polarity and solubility of the molecule.

Ring Oxidation: While more challenging, oxidation of the pyrrolidine ring could lead to the formation of lactams or other oxidized derivatives. Such transformations would likely require specific and potent oxidizing agents.

Alpha-Carbon Functionalization: The carbon atom alpha to the acetate (B1210297) group could potentially be functionalized, for example, through deprotonation followed by reaction with an electrophile. However, this would require a strong base and careful control of reaction conditions to avoid side reactions.

| Starting Material | Reaction Type | Potential Reagents/Conditions | Potential Product |

|---|---|---|---|

| This compound | N-Quaternization | Alkyl halide (e.g., CH₃I) | 1-(2-Methoxy-2-oxoethyl)-1,2-dimethylpyrrolidin-1-ium halide |

These derivatization strategies provide a framework for the systematic structural modification of "this compound," enabling the generation of a library of analogues for further investigation.

Computational and Theoretical Studies of the Chemical Compound

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, orbital energies, and the nature of chemical bonds, which collectively determine the molecule's reactivity and physical properties.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure of molecules. For proline derivatives similar to Methyl 2-(2-methylpyrrolidin-1-yl)acetate, such as N-acetyl-L-proline-N',N'-dimethylamide, calculations are often performed at levels like HF/6-31+G(d) to analyze conformational preferences and isomerization barriers. nih.gov In a study on L-proline methyl ester and its N-acetylated derivative, theoretical calculations were combined with experimental data to elucidate their conformational behaviors. nih.gov

These computational approaches allow for the optimization of molecular geometries to their ground state energies and the calculation of various electronic properties. For instance, in the study of novel Keap1 inhibitors, DFT calculations at the B3LYP/6-31G(d,p) level were used for geometry optimization and the computation of electronic properties. chemrxiv.org The choice of functional and basis set is crucial for obtaining accurate results, and various combinations are often tested to validate the computational model. electrochem.org

| Analogous Compound | Computational Method | Basis Set | Properties Calculated | Reference |

|---|---|---|---|---|

| N-acetyl-L-proline-N',N'-dimethylamide | HF | 6-31+G(d) | Conformational preference, cis-trans isomerization | nih.gov |

| L-proline methyl ester | DFT | Not Specified | Conformational preferences | nih.gov |

| Novel Keap1 inhibitors | DFT (B3LYP) | 6-31G(d,p) | Geometry optimization, electronic properties | chemrxiv.org |

Molecular Electrostatic Potential (MEP) is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP surface is color-coded to represent different electrostatic potential values, with red indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions). rsc.org This analysis helps in understanding intermolecular interactions and predicting reactivity.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for studying the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For example, in the design of Keap1 antagonists, a smaller HOMO-LUMO gap for a resveratrol (B1683913) derivative (ΔE = 4.24497 eV) was indicative of its potential as a good candidate. chemrxiv.org

| Analogous Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Significance | Reference |

|---|---|---|---|---|---|

| Resveratrol-4 (Keap1 inhibitor) | Not Specified | Not Specified | 4.24497 | Indicates high reactivity and suitability as a Keap1 binder. | chemrxiv.org |

Conformational Landscape and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics simulations provide insights into the accessible shapes of a molecule and its behavior over time.

The conformational landscape of proline derivatives is complex due to the puckering of the pyrrolidine (B122466) ring and the potential for cis-trans isomerization of the amide bond. Theoretical calculations are essential for mapping the potential energy surface (PES) and identifying the most stable conformers. For N-acetyl-N'-methylprolineamide (Ac-Pro-NHMe), DFT calculations at the M06-2X/aug-cc-pVTZ level identified multiple stable conformers in both the isolated phase and in solution. rsc.org

In the gas phase, intramolecular hydrogen bonding often plays a significant role in stabilizing certain conformations. rsc.org However, in solution, the conformational equilibrium can shift due to interactions with solvent molecules. For instance, the dominant conformation of Ac-Pro-NMe2 is the polyproline II structure in both the gas phase and in solution. nih.gov The study of N-acetyl-L-proline has shown that the cis-trans equilibrium is influenced by both pH and the polarity of the solvent. odinity.com

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. These simulations can reveal how a molecule's conformation changes over time and how it interacts with solvent molecules. MD simulations of proline in aqueous solutions have shown that proline strongly affects the structure of water. unimi.itresearchgate.net

Enhanced sampling techniques in MD, such as Hamiltonian replica exchange, can be used to overcome the high energy barriers associated with processes like proline cis/trans isomerization, which occur on timescales not easily accessible by standard MD simulations. nih.gov These advanced methods allow for the accurate calculation of free energy profiles for such conformational changes. Gaussian accelerated molecular dynamics has also been used to simulate proline isomerization in peptides. frontiersin.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping the energy profiles of reaction pathways, including the structures of reactants, transition states, and products. This information helps in understanding the factors that control the stereoselectivity and efficiency of a reaction.

For the synthesis of substituted pyrrolidines, computational studies have been used to investigate the stereospecificity of reactions like the tandem aza-Cope–Mannich reaction. By mapping the energy profiles for key steps, researchers can understand the factors determining the observed product ratios. acs.org Similarly, the mechanism for the synthesis of pyrrolidinedione derivatives has been studied using DFT, revealing the energy barriers for different stages of the reaction, including Michael addition, Nef-type rearrangement, and cyclization. nih.govrsc.org

In the context of intramolecular C–H amination for the synthesis of pyrrolidines, mechanistic studies combining experimental and computational approaches have been employed to understand the role of the catalyst and the nature of the reactive intermediates. nih.gov These studies provide a detailed picture of the reaction pathway and help in optimizing reaction conditions.

Lack of Publicly Available Computational and Theoretical Studies on this compound

A comprehensive search for computational and theoretical studies on the chemical compound this compound has revealed a significant gap in publicly accessible research data. Specifically, no dedicated scholarly articles, papers, or database entries were identified that focus on the transition state localization, Intrinsic Reaction Coordinate (IRC) analysis, reaction energetics, or kinetic barrier predictions for this particular molecule.

Consequently, it is not possible to provide a detailed article with research findings and data tables as requested in the outline subsections:

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

No published studies containing data on the transition state localization or Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound were found. Such analyses are crucial for mapping the pathway of a chemical reaction and identifying the high-energy transition state that connects reactants to products.

Reaction Energetics and Kinetic Barrier Predictions

There is no available data concerning the reaction energetics or kinetic barrier predictions for this compound. This information, typically obtained through quantum mechanical calculations, would provide insight into the feasibility and rate of potential chemical transformations.

Advanced Academic Applications and Broader Chemical Utility

Role as a Chiral Scaffold or Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral building blocks, which are enantiopure compounds incorporated into a larger molecule, are essential for this purpose. The 2-methylpyrrolidine (B1204830) core of Methyl 2-(2-methylpyrrolidin-1-yl)acetate is a valuable chiral scaffold. google.com Pyrrolidine (B122466) ring systems are present in numerous biologically important substances, making their derivatives useful intermediates in pharmaceutical manufacturing. google.com

One of the key strategies in asymmetric synthesis is the use of a chiral auxiliary—a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.org The chiral 2-methylpyrrolidine moiety, derived from readily available sources like (S)-prolinol or (R)-prolinol, can function effectively in this capacity. google.com By attaching this chiral fragment to a molecule, chemists can influence the spatial arrangement of reactants, leading to the preferential formation of one enantiomer over the other in subsequent reactions. Once the desired chirality is established, the auxiliary can be cleaved and potentially recycled.

The structure of this compound makes it a versatile building block. The chiral center at the 2-position of the pyrrolidine ring provides the foundational stereochemical information. The N-acetate group is not merely a substituent; it serves as a handle for further synthetic elaboration. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or it can be reduced to an alcohol, providing a different point for chemical modification. This dual functionality—a chiral core and a modifiable side chain—allows for its use in the divergent synthesis of complex, enantioenriched target molecules, including various N-heterocycles and substituted amino acids. researchgate.netacs.org

Utilization as a Ligand or Organocatalyst in Enantioselective Catalysis

The chiral pyrrolidine framework is a privileged structure in asymmetric catalysis, a distinction largely stemming from the seminal success of proline as an organocatalyst. unibo.it Chiral pyrrolidines are central to many catalyst designs, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. nih.govnih.gov this compound is structurally poised to act as an organocatalyst, where both the secondary amine (after hydrolysis of the ester) or the tertiary amine itself, along with its substituents, can play a crucial role in the catalytic cycle.

The substitution pattern on the pyrrolidine ring is critical for tuning catalytic activity and selectivity. The methyl group at the C2 position provides a specific steric environment that can influence the facial selectivity of reactions. Furthermore, the N-substituent—in this case, the methyl acetate (B1210297) group—can modulate the catalyst's electronic properties and solubility, and participate in non-covalent interactions to stabilize the transition state.

In the field of bifunctional organocatalysis, a catalyst contains two distinct functional groups that work in concert: one to activate the nucleophile (e.g., the pyrrolidine nitrogen) and another to activate the electrophile (e.g., through hydrogen bonding). nih.gov While the ester group in this compound is not a classic hydrogen-bond donor, its carbonyl oxygen could play a role in organizing the transition state. More direct analogues, such as N-sulfinylpyrrolidine-containing ureas and various prolinamides, have demonstrated high efficiency in asymmetric Michael additions by combining enamine catalysis with hydrogen-bond activation of the electrophile. nih.govmdpi.com These related systems underscore the potential of N-functionalized pyrrolidines as powerful catalysts.

Below is a table summarizing the performance of analogous N-substituted pyrrolidine-based organocatalysts in the asymmetric Michael addition of ketones to nitroolefins, illustrating the high levels of stereocontrol achievable with this catalyst class.

| Catalyst Structure (Analogous to Subject Compound) | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Pyrrolidinyl-Sulfamide Derivative | Cyclohexanone + β-Nitrostyrene | 99 | >99:1 | 99 | unibo.it |

| (S)-N-(p-Tolylsulfonyl)pyrrolidine-2-carboxamide | Cyclohexanone + trans-β-Nitrostyrene | 98 | 95:5 | 96 | mdpi.com |

| N-Sulfinylpyrrolidine Urea | Propanal + trans-β-Nitrostyrene | 85 | - | 98 | nih.gov |

| Diarylprolinol Silyl Ether | Cyclohexanone + β-Nitrostyrene | 97 | 93:7 | 99 | nih.gov |

Beyond organocatalysis, the pyrrolidine scaffold can be incorporated into more complex ligands for enantioselective metal-based catalysis. For example, chiral pyrrolidines have been attached to phosphine (B1218219) ligands (JohnPhos-type) to create effective gold(I) catalysts for cycloaddition reactions. nih.gov

Integration into Advanced Functional Materials and Polymer Chemistry

The unique physicochemical properties of N-substituted pyrrolidines make them attractive candidates for the development of advanced functional materials. A prominent example is the use of N,N-dialkylpyrrolidinium cations as the core component of ionic liquids (ILs). mdpi.commdpi.com These materials are salts that are liquid at low temperatures and possess desirable properties such as low vapor pressure, high thermal stability, and high ionic conductivity. mdpi.com

By quaternizing the nitrogen atom of this compound (for example, through N-methylation), a pyrrolidinium-based ionic liquid could be synthesized. The properties of the resulting IL would be determined by the structure of both the cation and the chosen anion (e.g., TFSI⁻, DCA⁻). uos.ac.kr Pyrrolidinium (B1226570) ILs have been extensively investigated as electrolytes for lithium-based batteries and as media for CO₂ capture. mdpi.comnih.gov For instance, the composite of MIL-101(Cr) with 1-n-Butyl-1-methylpyrrolidinium dicyanamide (B8802431) ([BMPyrr][DCA]) showed remarkably high CO₂/N₂ selectivity, demonstrating the potential of these materials in gas separation technologies. nih.gov

Furthermore, the ester functionality of this compound provides a route for incorporation into polymers. The ester could be hydrolyzed to a carboxylic acid or reduced to an alcohol, which could then be converted into a polymerizable monomer like an acrylate (B77674) or methacrylate. Polymerization of such a monomer would yield a polymer with pendant chiral 2-methylpyrrolidine groups. Such functional polymers could have applications as chiral stationary phases in chromatography, as polymeric catalysts, or as materials with specific surface properties.

Application as a Specialized Reagent in Organic Synthesis Methodologies

Beyond its role as a catalyst or building block, the intrinsic reactivity of this compound allows it to function as a specialized reagent. The key to this reactivity lies in the protons on the carbon atom alpha to the ester carbonyl group (the N-CH₂-CO₂Me fragment). These protons are rendered acidic by the adjacent electron-withdrawing carbonyl group and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an ester enolate. masterorganicchemistry.com

Ester enolates are potent carbon nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com For example, the enolate derived from this compound could be reacted with alkyl halides (alkylation) or with aldehydes and ketones (aldol reactions) to synthesize more complex α-substituted products.

A particularly powerful transformation involving ester enolates is the Ireland-Claisen rearrangement. nih.govacs.org In this reaction, an allylic ester is treated with a strong base to form an enolate, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement to yield a γ,δ-unsaturated carboxylic acid upon workup. If the starting material were an allylic ester variant of an N-protected amino acid, this rearrangement proceeds with a high degree of diastereoselectivity due to the formation of a chelated metal enolate that adopts a well-defined chair-like transition state. nih.gov Applying this methodology, an allylic version of this compound could serve as a precursor to novel, stereodefined unsaturated amino acid derivatives, which are valuable synthetic intermediates.

Exploration in Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. A central concept is molecular recognition, where a "host" molecule selectively binds a "guest" molecule.

The protonated form of this compound, a chiral pyrrolidinium cation, is an excellent candidate for study as a guest molecule. Its positive charge and ability to form hydrogen bonds would facilitate its binding within the cavities of various macrocyclic hosts, such as crown ethers and calixarenes. researchgate.net The thermodynamics of these host-guest interactions can provide fundamental insights into the nature of non-covalent forces. researchgate.net

The chirality of the 2-methylpyrrolidine unit introduces an additional layer of complexity and opportunity. A chiral host molecule could, in principle, exhibit enantioselective recognition, binding one enantiomer of the pyrrolidinium guest more strongly than the other. This enantioselective molecular recognition is the basis for chiral separation technologies and is fundamental to many biological processes. The combination of the chiral center and the functional groups on the N-acetate arm provides multiple points of potential interaction, allowing for fine-tuning of its binding properties within a supramolecular complex. The study of such interactions is crucial for designing molecular sensors, chiral separation systems, and understanding biological recognition events.

Systematic Exploration of Derivatives and Structural Analogues

Design and Synthesis of Ester Homologues and Related Analogues

The synthesis of methyl 2-(2-methylpyrrolidin-1-yl)acetate is typically achieved through the N-alkylation of 2-methylpyrrolidine (B1204830). This reaction involves the nucleophilic attack of the secondary amine of the pyrrolidine (B122466) ring on an appropriate electrophile, such as a methyl haloacetate (e.g., methyl bromoacetate (B1195939) or methyl chloroacetate), in the presence of a base to neutralize the resulting hydrohalic acid.

This synthetic strategy is highly adaptable for the creation of a series of ester homologues. By substituting methyl bromoacetate with other alkyl haloacetates, a variety of ester derivatives can be produced. For instance, using ethyl bromoacetate or tert-butyl bromoacetate yields the corresponding ethyl and tert-butyl esters. This approach allows for a systematic variation of the steric and electronic properties of the ester functionality.

Beyond simple homologation, the synthesis of more complex structural analogues has been explored. A notable example is methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, which introduces a phenyl group on the acetate (B1210297) moiety. nih.govsmolecule.com The synthesis of such compounds can involve the reaction of pyrrolidine with a suitable electrophile to introduce the phenyl group, followed by esterification. smolecule.com Positional isomers, where the acetate group is attached to a different position on the pyrrolidine ring, such as methyl 2-(pyrrolidin-3-yl)acetate, represent another class of structural analogues. chemicalbook.com

Table 1: Synthesis of Ester Homologues via N-Alkylation of 2-Methylpyrrolidine This table is generated based on established chemical principles of N-alkylation reactions.

| 2-Methylpyrrolidine | Alkylating Agent | Product |

| Methyl Bromoacetate | This compound | |

| Ethyl Bromoacetate | Ethyl 2-(2-methylpyrrolidin-1-yl)acetate | |

| tert-Butyl Bromoacetate | tert-Butyl 2-(2-methylpyrrolidin-1-yl)acetate |

Modifications and Substitutions on the Pyrrolidine Ring System

The pyrrolidine ring is a versatile scaffold that allows for numerous chemical modifications. nih.gov The nitrogen atom, being a secondary amine, is a prime site for substitution, and its nucleophilicity drives reactions with various electrophiles. nih.govchemicalbook.com Beyond the N-alkylation that forms the parent compound, this nitrogen can undergo other reactions, such as acylation, if the acetate side chain were to be modified or temporarily protected.

More profound structural changes, such as ring expansion, have also been documented for related pyrrolidine derivatives. For instance, N-protected prolinols (which contain a hydroxymethyl group at the C-2 position) can undergo ring expansion to form piperidine (B6355638) derivatives when treated with deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride). nih.gov This type of transformation highlights the potential for converting the five-membered pyrrolidine ring into a six-membered one, creating a fundamentally different heterocyclic system.

Table 2: Potential Sites for Modification on the Pyrrolidine-Acetate Scaffold This table outlines potential chemical modifications based on the known reactivity of the pyrrolidine ring system.

| Modification Site | Type of Modification | Potential Reagents/Reactions | Resulting Structure |

| Nitrogen (N-1) | Acylation | Acyl chlorides, Anhydrides | N-acyl-2-methylpyrrolidine derivative |

| Ring Carbon (C-3) | Substitution | Multi-step synthesis from functionalized precursors | 3-substituted pyrrolidine analogue |

| Ring Carbon (C-4) | Substitution | Controlled puckering via stereoelectronic effects | 4-substituted pyrrolidine analogue |

| Entire Ring | Ring Expansion | Deoxyfluorinating agents (on related precursors) | Piperidine derivative |

Stereoisomeric and Diastereomeric Variant Synthesis

The presence of a methyl group at the C-2 position of the pyrrolidine ring makes this compound a chiral molecule. It exists as a pair of enantiomers: (R)-methyl 2-(2-methylpyrrolidin-1-yl)acetate and (S)-methyl 2-(2-methylpyrrolidin-1-yl)acetate.

The synthesis of specific stereoisomers is highly dependent on the chirality of the starting material. chemimpex.com Enantiomerically pure versions of the final compound can be synthesized by starting with the corresponding pure enantiomer of 2-methylpyrrolidine. google.com Processes have been developed for preparing both (R)- and (S)-2-methylpyrrolidine from readily available chiral precursors, such as (S)-prolinol and (R)-prolinol, respectively. google.com By using (R)-(-)-2-methylpyrrolidine in the N-alkylation reaction, the (R)-enantiomer of the final product is obtained, while the (S)-(+)-2-methylpyrrolidine precursor yields the (S)-enantiomer. chemimpex.com

The synthesis of diastereomers can be achieved by introducing an additional chiral center into the molecule. A straightforward approach is to use a chiral alkylating agent. For example, reacting (R)-2-methylpyrrolidine with an enantiomerically pure α-halo ester, such as methyl (R)-2-bromopropanoate, would result in the formation of the (R,R)-diastereomer. Conversely, using methyl (S)-2-bromopropanoate would yield the (R,S)-diastereomer. This strategy provides access to a full set of stereoisomers for detailed chemical studies.

Structure-Reactivity Relationships within Analogous Series in a Purely Chemical Context

The systematic variation of the structure of this compound allows for the investigation of structure-reactivity relationships in a purely chemical context.

Effect of Pyrrolidine Ring Substitution: The basicity and nucleophilicity of the pyrrolidine nitrogen are influenced by substituents on the ring. nih.gov The C-2 methyl group in the parent compound exerts a steric and electronic effect. Compared to an unsubstituted pyrrolidine acetate, the methyl group provides steric hindrance around the nitrogen, which can decrease the rate of subsequent reactions at this site (e.g., further alkylation to form a quaternary ammonium (B1175870) salt). Electronically, the methyl group is weakly electron-donating, which can slightly increase the basicity of the nitrogen atom compared to hydrogen. nih.gov

Effect of the Ester Group: The reactivity of the ester group is highly dependent on its alkyl portion. The susceptibility of the ester's carbonyl carbon to nucleophilic attack, as seen in hydrolysis reactions, is governed by steric factors. A methyl ester is generally more reactive than an ethyl ester, which is in turn more reactive than a bulky tert-butyl ester. The large tert-butyl group sterically shields the carbonyl carbon, hindering the approach of nucleophiles like hydroxide (B78521) ions and thus significantly slowing the rate of hydrolysis.

Conformational Effects: The five-membered pyrrolidine ring is not planar and exists in various "envelope" or "twist" conformations. researchgate.net The substituents on the ring can influence the preferred conformation. nih.gov The C-2 methyl group will favor a conformation that minimizes steric strain, which in turn dictates the spatial orientation of the N-acetate side chain. This conformational bias can influence the molecule's reactivity by affecting the accessibility of the nitrogen's lone pair and the ester group.

Table 3: Predicted Relative Rates of Alkaline Hydrolysis for Ester Homologues This table provides a qualitative prediction based on established principles of steric hindrance in ester hydrolysis.

| Ester Analogue | Structure of Ester Group (R) | Steric Hindrance at Carbonyl | Predicted Relative Rate of Hydrolysis |

| Methyl 2-(2-methylpyrrolidin-1-yl)acetate | -CH₃ | Low | Fastest |

| Ethyl 2-(2-methylpyrrolidin-1-yl)acetate | -CH₂CH₃ | Moderate | Intermediate |

| Isopropyl 2-(2-methylpyrrolidin-1-yl)acetate | -CH(CH₃)₂ | High | Slow |

| tert-Butyl 2-(2-methylpyrrolidin-1-yl)acetate | -C(CH₃)₃ | Very High | Slowest |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for the Chemical Compound

The synthesis of pyrrolidine (B122466) derivatives is a mature field, yet the pursuit of more efficient, sustainable, and scalable routes remains a critical objective. nih.gov Future research into the synthesis of Methyl 2-(2-methylpyrrolidin-1-yl)acetate will likely pivot from traditional multi-step sequences towards more innovative and environmentally benign methodologies.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot reactions that combine three or more starting materials to construct the target molecule can significantly improve efficiency by reducing intermediate isolation steps, solvent waste, and energy consumption. tandfonline.com

Catalytic Asymmetric Synthesis: Given the compound's inherent chirality originating from the 2-methylpyrrolidine (B1204830) moiety, developing catalytic enantioselective methods is paramount. This could involve asymmetric hydrogenation or alkylation of suitable precursors.

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters compared to batch synthesis. Adapting synthetic routes to flow chemistry could enable more efficient and reproducible production.

Bio-catalysis: Employing enzymes to catalyze key steps could offer unparalleled selectivity and milder reaction conditions, aligning with the principles of green chemistry.

Radical-Based Routes: The exploration of novel radical cyclization pathways could provide new disconnections and access to the pyrrolidine core from different starting materials. soton.ac.uk

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| [3+2] Cycloaddition | High stereocontrol, convergent. mdpi.comnih.gov | Development of novel azomethine ylide precursors and chiral catalysts. |

| Multicomponent Reactions | High atom economy, operational simplicity. tandfonline.com | Discovery of new reaction cascades that form the core structure in one pot. |

| Reductive Amination | Use of readily available starting materials (e.g., keto-esters and 2-methylpyrrolidine). | Optimization of catalysts for high diastereoselectivity. |

| Flow Chemistry Synthesis | Improved scalability, safety, and process control. | Translation of optimized batch reactions to continuous flow systems. |

Unexplored Reactivity Patterns and Transformative Potential

The reactivity of this compound is largely uncharted territory, presenting a fertile ground for fundamental chemical research. Its structure contains multiple reactive sites that could be exploited for novel transformations.

Future investigations could focus on:

α-Functionalization: The carbon atom situated between the nitrogen and the carbonyl group is a prime target for functionalization. Research into deprotonation and subsequent reaction with various electrophiles could yield a diverse library of complex α-amino acid derivatives. The electrophilicity of related α-imino esters suggests a rich potential for nucleophilic additions. chemrxiv.orgrsc.org

Pyrrolidine Ring Dehydrogenation: The pyrrolidine ring could potentially be dehydrogenated to form the corresponding pyrrole, a valuable heterocyclic motif in medicinal chemistry and materials science. acs.org Catalytic methods using earth-abundant metals would be a particularly interesting avenue. acs.org

Ester Group Transformation: The methyl ester provides a handle for a wide array of classic transformations. Hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or conversion to amides would create a family of derivatives with potentially new properties and applications.

Radical Reactions: The N-C-H bonds within the pyrrolidine ring could be susceptible to hydrogen atom transfer (HAT) processes, initiating radical-based C-C bond formations or other functionalizations at remote positions. acs.org

Innovative Applications in Catalysis and Materials Science

The pyrrolidine scaffold is a "privileged" structure in asymmetric organocatalysis, most famously exemplified by proline and its derivatives. acs.orgresearchgate.netnih.gov This legacy suggests a significant, yet untapped, potential for this compound and its derivatives in catalysis and materials science.

Catalysis:

Organocatalysis: The core 2-methylpyrrolidine structure could be modified to create novel organocatalysts. For instance, conversion of the ester to other functional groups (e.g., alcohols, amides, or phosphonates) could yield catalysts for asymmetric aldol, Michael, or Mannich reactions. nih.gov

Ligand Development: The compound can act as a bidentate ligand (N, O-coordination) for transition metals. Research into its coordination chemistry could lead to new catalysts for a variety of transformations, including cross-coupling, hydrogenation, and oxidation reactions.

Materials Science:

Polymer Science: Following transformation into a suitable monomer (e.g., by introducing a polymerizable group like a vinyl or acrylate (B77674) moiety), the compound could be incorporated into polymers. The chiral pyrrolidine unit could impart unique properties to the resulting materials, such as chiroptical activity or utility as chiral stationary phases in chromatography. rsc.org

Functional Materials: Pyrrolidine-containing ligands have been used to create ruthenium complexes with improved visible light absorption for potential use in photovoltaic devices. acs.org Investigating the electronic properties of metal complexes derived from this compound could open doors to new applications in optoelectronics or sensing.

| Application Area | Proposed Role of the Compound | Research Objective |

| Asymmetric Catalysis | Precursor to new organocatalysts or chiral ligands. | Design catalysts for highly enantioselective transformations. |

| Polymer Chemistry | Monomer for chiral polymers. rsc.org | Synthesize materials with unique chiroptical properties or for separation science. |

| Photovoltaics | Ligand for light-absorbing metal complexes. acs.org | Develop novel dyes for dye-sensitized solar cells with enhanced efficiency. |

| Medicinal Chemistry | Scaffold for drug discovery. mdpi.com | Synthesize and screen derivatives for biological activity. |

Synergistic Integration of Experimental and Computational Methodologies in Chemical Research

The advancement of research on this compound can be significantly accelerated through a close partnership between experimental synthesis and computational modeling. This synergistic approach allows for a more rational and efficient exploration of its chemical space.

Future research paradigms will likely involve:

Predictive Synthesis: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition state energies, and calculate spectroscopic data (e.g., NMR spectra) to guide the development of new synthetic routes and reaction conditions. rsc.org

Mechanism Elucidation: Combining experimental kinetic studies with computational modeling to gain a deep understanding of reaction mechanisms for both its synthesis and its potential catalytic applications.

Rational Catalyst Design: Computationally screening libraries of virtual derivatives to identify the most promising candidates for new organocatalysts or ligands before committing to their synthesis and testing in the laboratory.

Materials Property Prediction: Employing molecular dynamics and quantum chemical calculations to predict the bulk properties of polymers or the electronic properties of metal complexes incorporating the compound, thereby guiding the design of new functional materials.

By integrating these approaches, researchers can move beyond serendipitous discovery towards a more targeted and knowledge-driven design of new chemical entities and materials based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.